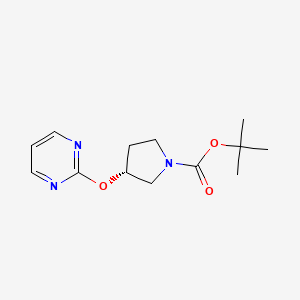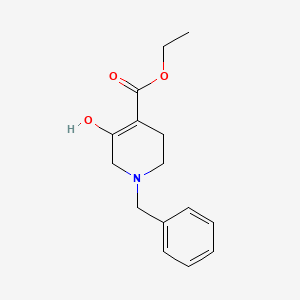![molecular formula C8H9Cl2NO B7980630 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B7980630.png)
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound belonging to the class of oxazines, which are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This compound is characterized by its molecular formula C8H8O1N1Cl1 and a molecular weight of 169.61 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common synthetic route is the reaction of 6-chloro-2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and using a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as 6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and other oxazine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Comparación Con Compuestos Similares
6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Other oxazine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYFTHSMONRLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7980573.png)

![sodium;(1Z,2R)-N-methylsulfonyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanimidate](/img/structure/B7980592.png)

![methyl 4-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7980605.png)




![4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride](/img/structure/B7980654.png)

